molecular formula C16H15ClN4 B12783651 1,4,5,6-Tetrahydro-6-(3-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine CAS No. 156032-59-6

1,4,5,6-Tetrahydro-6-(3-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine

Cat. No.: B12783651
CAS No.: 156032-59-6
M. Wt: 298.77 g/mol
InChI Key: OOISGNVPJNOUGA-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydro-6-(3-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydro-6-(3-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a substituted hydrazine and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.

    Formation of the Pyrrolo Ring: The pyrazole intermediate undergoes further cyclization with a suitable diene or dienophile to form the pyrrolo ring.

    Introduction of the Diazepine Ring: The final step involves the formation of the diazepine ring through a condensation reaction with an appropriate amine and aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydro-6-(3-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to fully saturated analogs.

Scientific Research Applications

1,4,5,6-Tetrahydro-6-(3-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological and psychological disorders, such as anxiety and depression.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro-6-(3-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6-Tetrahydro-6-phenyl-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine: Similar structure but lacks the chlorophenyl group.

    1,4,5,6-Tetrahydro-6-(3-bromophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine: Similar structure with a bromophenyl group instead of chlorophenyl.

Uniqueness

1,4,5,6-Tetrahydro-6-(3-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain receptors and alter its pharmacokinetic properties, making it a valuable compound for specific research and therapeutic applications.

Properties

CAS No.

156032-59-6

Molecular Formula

C16H15ClN4

Molecular Weight

298.77 g/mol

IUPAC Name

9-(3-chlorophenyl)-3-methyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene

InChI

InChI=1S/C16H15ClN4/c1-20-16-12(10-19-20)9-18-15(14-6-3-7-21(14)16)11-4-2-5-13(17)8-11/h2-8,10,15,18H,9H2,1H3

InChI Key

OOISGNVPJNOUGA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNC(C3=CC=CN32)C4=CC(=CC=C4)Cl)C=N1

Origin of Product

United States

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